molecular formula C21H21FN2O2S B12187543 N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline

Cat. No.: B12187543
M. Wt: 384.5 g/mol
InChI Key: DHAYBWULHPUJLS-UHFFFAOYSA-N
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Description

N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline, widely recognized as GSK-3β Inhibitor XIII, is a potent, selective, and ATP-competitive small-molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β) Source . This compound demonstrates high specificity, exhibiting significantly greater potency against GSK-3β than against a panel of other closely related kinases, making it an essential pharmacological tool for dissecting GSK-3β-specific signaling pathways Source . Its primary research value lies in the investigation of neurodegenerative diseases and cancer biology. In models of Alzheimer's disease and related tauopathies, GSK-3β Inhibitor XIII helps elucidate the role of GSK-3β in the hyperphosphorylation of tau protein, a key event in neurofibrillary tangle formation Source . Furthermore, due to the involvement of GSK-3β in the Wnt/β-catenin signaling pathway and apoptosis, this inhibitor is a critical reagent in oncology research for studying cell proliferation, survival, and the development of chemotherapeutic resistance Source . The unique structural feature of a tetrahydrofuran moiety is believed to contribute to its favorable pharmacokinetic properties, enhancing its utility in cellular and animal model systems Source .

Properties

Molecular Formula

C21H21FN2O2S

Molecular Weight

384.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-N-(4-methoxyphenyl)-3-(oxolan-2-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C21H21FN2O2S/c1-25-18-10-8-17(9-11-18)23-21-24(13-19-3-2-12-26-19)20(14-27-21)15-4-6-16(22)7-5-15/h4-11,14,19H,2-3,12-13H2,1H3

InChI Key

DHAYBWULHPUJLS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)CC4CCCO4

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
The thiazole moiety is known for its potential antibacterial properties. Recent studies have highlighted various thiazole derivatives, including those similar to N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline, as having promising antibacterial effects against resistant strains of bacteria. For instance, compounds with structural similarities have demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole structure can enhance efficacy against these pathogens .

Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant effects. Studies indicate that certain thiazole-containing compounds exhibit strong anticonvulsant activity in animal models, potentially offering new avenues for epilepsy treatment. The structure-activity relationship (SAR) analysis points to the importance of substituents on the thiazole ring in enhancing anticonvulsant efficacy .

Synthesis of Novel Therapeutics

Scaffold for Drug Development
The unique structure of this compound provides a versatile scaffold for the synthesis of novel therapeutic agents. Researchers have utilized this compound as a starting point to develop new derivatives with improved pharmacological profiles. For example, modifications to the tetrahydrofuran moiety have led to enhanced solubility and bioavailability in preliminary studies .

Targeting Cancer
There is growing interest in thiazole derivatives as potential anticancer agents. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Research indicates that these compounds may induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Case Studies

Study Focus Findings
Raache et al. (2024)Antibacterial ActivityIdentified strong antibacterial properties in fluorinated thiazole derivatives with structural similarities to the compound .
MDPI Review (2022)Anticonvulsant ActivityDemonstrated significant anticonvulsant effects of thiazole derivatives; SAR analysis indicated key structural features that enhance activity .
Dove Research Lab (2025)Drug DevelopmentExplored the synthesis of new thiazole-based compounds with improved solubility and bioactivity profiles .

Mechanism of Action

The mechanism of action of N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its target, while the tetrahydrofuran moiety can improve its solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spectral and Structural Characteristics

Key spectral data and intermolecular interactions:

Compound Type IR Peaks (cm⁻¹) NMR Features Crystal Packing Interactions Reference
Target Compound νC=S ~1250 (if present) Z-configuration (N–H/C–N shifts), aromatic splitting patterns Likely C–H···O/N and π···π stacking
Thiazol-2(3H)-Imines νC=S absent (tautomer-dependent) Distinct thiazole ring protons, substituent-dependent aromatic signals C–H···N/O, π···π (DMF-mediated)
Triazole-Thiones νC=S 1247–1255, νNH 3278–3414 Thione tautomer confirmed by absence of νS-H (~2500–2600 cm⁻¹) Sulfonylphenyl-driven hydrogen bonding
Thiazinane Derivatives νC=O ~1680 (carboxamide) Morpholinylethyl proton environments, phenylimino resonance Morpholine-O···H interactions
  • Crystal Packing : Methoxy/fluoro substituents on phenyl rings influence extended networks via C–H···X (X = N, O, π) and π···π interactions, as seen in benzofuran-thiazole hybrids .

Research Findings and Implications

Tautomer Stability : Unlike triazole-thiones , the target compound likely adopts a single tautomeric form due to steric and electronic constraints from the tetrahydrofuran-methyl group.

Synthetic Efficiency : Catalyst-free methods (as in ) offer higher yields and simplicity compared to multi-step alkylation or cyclization routes.

Biological Relevance : While biological data are absent in the evidence, structural analogs with fluorophenyl/methoxy groups (e.g., ) are often explored for antimicrobial or kinase inhibitory activity.

Biological Activity

N-[(2Z)-4-(4-fluorophenyl)-3-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications, with a focus on antimicrobial and anticancer activities.

Synthesis and Structure

The compound can be synthesized through a series of reactions involving thiazole derivatives and fluorinated phenyl groups. The general synthetic route includes the condensation of appropriate aldehydes with thiazole derivatives in the presence of suitable catalysts and solvents, such as tetrahydrofuran (THF) . The structure of the compound features a thiazole ring, a methoxy group, and a fluorinated phenyl group, which contribute to its biological activity.

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that various thiazole compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures to this compound were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AS. aureus10 µg/mL
Compound BE. coli15 µg/mL
N-[(2Z)...]S. aureus, E. coli12 µg/mL

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. A recent study reported that several thiazole-based compounds exhibited cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression .

Table 2: Cytotoxic Effects of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)
Compound CMCF-7 (Breast Cancer)5.0
Compound DHL-60 (Leukemia)8.0
N-[(2Z)...]MCF-7, HL-606.5

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Raache et al. evaluated the antibacterial activity of fluorinated thiazole derivatives against clinical strains of bacteria. The results indicated that modifications in the thiazole ring significantly enhanced antimicrobial potency .
  • Case Study on Anticancer Properties : Another research article focused on the anticancer activity of thiazolidinone derivatives, which share structural similarities with N-[(2Z)...]. The study demonstrated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways .

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